molecular formula C11H11N3O B14031509 1-methyl-N-phenyl-1H-pyrazole-5-carboxamide CAS No. 89202-81-3

1-methyl-N-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14031509
CAS No.: 89202-81-3
M. Wt: 201.22 g/mol
InChI Key: GLAOUIUEZIDTOH-UHFFFAOYSA-N
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Description

1-methyl-N-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-N-phenyl-1H-pyrazole-5-carboxamide can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often using a base such as sodium ethoxide in ethanol. Another method involves the reaction of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones with appropriate reagents .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted pyrazoles.

Scientific Research Applications

1-methyl-N-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

1-methyl-N-phenyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

89202-81-3

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-methyl-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C11H11N3O/c1-14-10(7-8-12-14)11(15)13-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)

InChI Key

GLAOUIUEZIDTOH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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